1-TERT-BUTYL-4-METHYLPIPERIDIN-3-ONE HYDROBROMIDE
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Overview
Description
Preparation Methods
The synthesis of 1-tert-butyl-4-methylpiperidin-3-one hydrobromide typically involves the reaction of 1-tert-butyl-4-methylpiperidin-3-one with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrobromide salt . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the product .
Chemical Reactions Analysis
1-tert-Butyl-4-methylpiperidin-3-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-4-methylpiperidin-3-one hydrobromide is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-methylpiperidin-3-one hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-tert-Butyl-4-methylpiperidin-3-one hydrobromide can be compared with other similar compounds, such as:
1-tert-Butyl-3-methylpiperidin-4-one: Similar in structure but differs in the position of the methyl group.
1-tert-Butyl-4-methylpiperidin-3-one: The non-hydrobromide form of the compound.
The uniqueness of this compound lies in its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity .
Properties
IUPAC Name |
1-tert-butyl-4-methylpiperidin-3-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.BrH/c1-8-5-6-11(7-9(8)12)10(2,3)4;/h8H,5-7H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIGQQAZKKZIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1=O)C(C)(C)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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